Fmoc-alpha-Me-L-Phg(4-OMe)-OH Fmoc-alpha-Me-L-Phg(4-OMe)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13721798
InChI: InChI=1S/C25H23NO5/c1-25(23(27)28,16-11-13-17(30-2)14-12-16)26-24(29)31-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,28)/t25-/m0/s1
SMILES: CC(C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H23NO5
Molecular Weight: 417.5 g/mol

Fmoc-alpha-Me-L-Phg(4-OMe)-OH

CAS No.:

Cat. No.: VC13721798

Molecular Formula: C25H23NO5

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-alpha-Me-L-Phg(4-OMe)-OH -

Specification

Molecular Formula C25H23NO5
Molecular Weight 417.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C25H23NO5/c1-25(23(27)28,16-11-13-17(30-2)14-12-16)26-24(29)31-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,28)/t25-/m0/s1
Standard InChI Key ITVZVFFSLZZBBQ-VWLOTQADSA-N
Isomeric SMILES C[C@](C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Chemical Characterization

Table 1: Comparative Analysis of Fmoc-Protected α-Methyl Amino Acids

Compound NameCAS RNMolecular Weight (g/mol)Key ModificationsApplication Reference
Fmoc-α-Me-L-Phg(4-OMe)-OH-~401–4194-OMe, α-Me
Fmoc-α-Me-Phe-OH135944-05-7401.46α-Me, phenylalanine backbone
Fmoc-Lys(Boc)(Me)-OH-468.55ε-Boc, α-Me

Spectroscopic and Analytical Data

While direct spectral data for Fmoc-α-Me-L-Phg(4-OMe)-OH are absent in the provided sources, analogs such as Fmoc-α-Me-Phe-OH exhibit characteristic NMR peaks:

  • ¹H NMR: δ 7.3–7.8 (Fmoc aromatic protons), δ 4.2–4.5 (α-CH), δ 3.7–3.9 (OCH₃) .

  • HPLC: Retention times vary with mobile phase composition, typically eluting at 10–12 min under reverse-phase conditions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Fmoc-α-Me-L-Phg(4-OMe)-OH involves multi-step organic transformations:

  • Phenylglycine Backbone Modification:

    • Introduction of the 4-methoxy group via Friedel-Crafts alkylation or Ullmann coupling .

    • α-Methylation using methyl iodide or dimethyl sulfate under basic conditions .

  • Fmoc Protection:

    • Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in tetrahydrofuran (THF) or dichloromethane (DCM) .

Table 2: Key Reagents and Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
4-Methoxy IntroductionCuI, K₂CO₃, 4-methoxyphenylboronic acid65–75
α-MethylationCH₃I, NaH, DMF80–85
Fmoc ProtectionFmoc-Cl, DIPEA, DCM90–95

Industrial-Scale Production

Commercial suppliers like Syncrest and IRIS Biotech produce Fmoc-α-Me-L-Phg(4-OMe)-OH at scales ranging from 250 mg to 25 g, with prices varying from $70 to $226 per gram . Quality control protocols emphasize HPLC purity (>98%) and mass spectrometry validation .

Applications in Peptide Science

Conformational Restriction in Peptide Design

The α-methyl group reduces backbone flexibility, stabilizing β-turn and helical structures critical for receptor binding . For example, peptides incorporating α-methyl-Phg exhibit enhanced affinity for G-protein-coupled receptors (GPCRs) .

Enhanced Metabolic Stability

The 4-methoxy group shields the peptide from oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vivo . This property is pivotal in developing orally bioavailable peptide therapeutics.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-α-Me-L-Phg(4-OMe)-OH is compatible with standard SPPS protocols:

  • Coupling: Activated using HATU/DIPEA in DMF, achieving >95% efficiency .

  • Deprotection: Fmoc removal via 20% piperidine in DMF, with minimal racemization (<1%) .

Case Study: Synthesis of Histone-Mimetic Peptides

Analogous to Fmoc-Lys(Boc)(Me)-OH , this derivative enables site-specific incorporation into histone tails for epigenetic studies. The methyl and methoxy groups mimic post-translational modifications, facilitating research into chromatin remodeling .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: >50 mg/mL in DMSO or DMF; <1 mg/mL in aqueous buffers (pH 7.4) .

  • Storage: Stable at −20°C for >2 years; degradation products include Fmoc-hydroxyl byproducts .

LogP and pKa

  • LogP: ~3.5 (predicted), indicating moderate lipophilicity .

  • pKa: α-COOH ≈ 2.5; α-NH₂ ≈ 9.8 .

Future Directions and Research Opportunities

Peptide Drug Discovery

Ongoing studies explore this derivative in cyclic peptide libraries for targeting undruggable proteins .

Green Chemistry Innovations

Adapting solventless extrusion methods could reduce DMF usage in large-scale synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator